N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

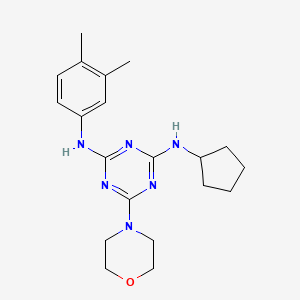

N2-Cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative with a 1,3,5-triazine core substituted at three positions:

- Position 2 (N2): Cyclopentyl group (C₅H₉).

- Position 4 (N4): 3,4-Dimethylphenyl group (C₈H₉(CH₃)₂).

- Position 6: Morpholine moiety (C₄H₈NO).

Its synthesis likely involves nucleophilic substitution reactions on a triazine scaffold, as seen in related compounds .

Properties

IUPAC Name |

2-N-cyclopentyl-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-14-7-8-17(13-15(14)2)22-19-23-18(21-16-5-3-4-6-16)24-20(25-19)26-9-11-27-12-10-26/h7-8,13,16H,3-6,9-12H2,1-2H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGNPILLLXQYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazine derivatives, which are known for their potential in various therapeutic applications. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H29N7O |

| Molecular Weight | 443.5 g/mol |

| IUPAC Name | This compound |

| Mechanism of Action | Inhibition of CDK2 |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound disrupts the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance:

- Triple Negative Breast Cancer (MDA-MB231) : Studies have demonstrated that certain triazine derivatives exhibit selective growth inhibition against MDA-MB231 cells. The most effective compounds reduced cell viability significantly at concentrations as low as 0.06 μM .

- Mechanistic Insights : The inhibition of DNA topoisomerase IIα and other cancer-related enzymes has been noted as a crucial pathway for the anticancer activity of triazine derivatives .

Other Biological Activities

Beyond anticancer effects, this compound may also interact with various receptors and enzymes:

- CNS Activity : Research has shown potential interactions with CNS-relevant receptors such as serotonin and adenosine receptors .

- Inflammation : Some studies suggest that these compounds may possess anti-inflammatory properties by modulating specific pathways involved in inflammatory responses.

Case Studies and Research Findings

- Inhibition Studies : A library of triazine derivatives was synthesized and screened for antiproliferative activity against breast cancer cell lines. The results indicated that modifications on the phenyl rings significantly affected their potency .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have been conducted to optimize the biological activity of these compounds. For instance, the presence of specific substituents on the phenyl rings was correlated with enhanced inhibitory effects on cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparisons:

Substituent Effects on Reactivity and Stability: Chloro vs. In contrast, the target compound’s 3,4-dimethylphenyl and cyclopentyl groups enhance stability and steric hindrance, reducing unwanted substitutions. Morpholine’s Role: The morpholine group at position 6 is common across several compounds (). It improves solubility in polar solvents and may participate in hydrogen bonding, critical for biological target interactions.

Biological Activity: Herbicidal Activity: Atrazine’s herbicidal action stems from Cl and alkyl groups disrupting photosynthesis . Pharmaceutical Potential: Compounds with trifluoromethylphenyl () or diphenyl groups () exhibit enhanced binding to hydrophobic protein pockets. The target’s 3,4-dimethylphenyl group offers similar hydrophobicity but with reduced electronegativity compared to CF₃.

Crystallographic and Material Science Applications: The crystal structure of 4-chloro-N-methyl-N-phenyl-6-morpholino-triazine () reveals planar triazine rings with normal bond lengths, suggesting stability. The target compound’s bulkier substituents may alter packing efficiency, impacting material properties. Diphenyl-morpholino triazines () form symmetric structures useful in supramolecular chemistry, whereas the target’s asymmetric substituents could enable novel self-assembly behaviors.

Synthetic Pathways:

- Most triazines are synthesized via sequential nucleophilic substitutions on trichlorotriazine (). The target compound likely replaces Cl at positions 2 and 4 with cyclopentylamine and 3,4-dimethylaniline, respectively, followed by morpholine addition at position 6.

Research Findings and Implications

- Agrochemicals: Atrazine’s success as a herbicide highlights the importance of chloro and alkyl groups . The target compound’s aryl groups may reduce environmental persistence while maintaining efficacy.

- Drug Design: Morpholino-triazines with aryl substituents (e.g., ) show promise in medicinal chemistry. The target’s cyclopentyl group could optimize pharmacokinetics by balancing lipophilicity and metabolic stability.

- Material Science: Triazines with planar structures () are used in crystal engineering. The target’s steric bulk may hinder crystallization, necessitating advanced co-crystallization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.